molecular formula C10H16O3 B3212874 Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, cis- CAS No. 110559-81-4

Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, cis-

Cat. No.: B3212874
CAS No.: 110559-81-4
M. Wt: 184.23 g/mol
InChI Key: PYWSLDVKSOZIOJ-IONNQARKSA-N
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Description

. It is a derivative of cyclohexanecarboxylic acid and is characterized by its cyclohexene ring structure with a carboxylic acid ester group.

Synthetic Routes and Reaction Conditions:

  • Hydrogenation of Benzoic Acid: Cyclohexanecarboxylic acid can be synthesized by the hydrogenation of benzoic acid. This process involves the addition of hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

  • Oxidation of Cyclohexene: Another method involves the oxidation of cyclohexene to cyclohexanone followed by esterification with ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation or oxidation processes, often using continuous flow reactors to ensure efficiency and scalability.

Types of Reactions:

  • Oxidation: Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, cis- can undergo oxidation reactions to form various oxidized products, such as cyclohexanecarboxylic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or aldehyde.

  • Substitution: Substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Acid or base catalysts are typically employed for substitution reactions.

Major Products Formed:

  • Oxidation: Cyclohexanecarboxylic acid.

  • Reduction: Cyclohexanemethanol or cyclohexanal.

  • Substitution: Various esters or amides depending on the substituents used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It can be used as a precursor in the synthesis of biologically active compounds.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, cis- exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • Cyclohexanecarboxylic acid, methyl ester: This compound is similar but has a methyl ester group instead of an ethyl ester group.

  • 2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-: This compound has a similar structure but lacks the ester group.

Uniqueness: Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, cis- is unique due to its specific ester group and the cis- configuration, which can influence its reactivity and applications compared to similar compounds.

Properties

IUPAC Name

ethyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWSLDVKSOZIOJ-IONNQARKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)C[C@@H]1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, cis-
Reactant of Route 2
Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, cis-
Reactant of Route 3
Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, cis-
Reactant of Route 4
Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, cis-
Reactant of Route 5
Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, cis-
Reactant of Route 6
Reactant of Route 6
Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, cis-

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